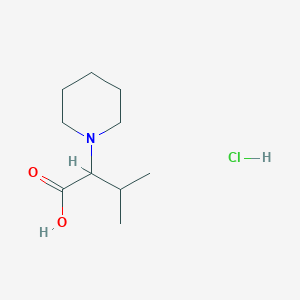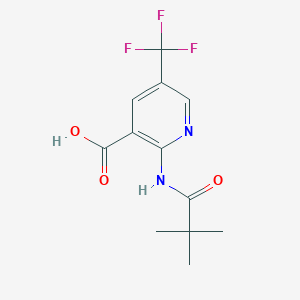
2-Pivalamido-5-(trifluoromethyl)nicotinic acid
Descripción general
Descripción
“2-Pivalamido-5-(trifluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C12H13F3N2O3 . It is a solid substance and is part of the class of compounds known as fluorinated building blocks . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Pivalamido-5-(trifluoromethyl)nicotinic acid” can be represented by the SMILES string CC(C)(C)C(=O)Nc1ncc(cc1C(O)=O)C(F)(F)F . The InChI representation is 1S/C12H13F3N2O3/c1-11(2,3)10(20)17-8-7(9(18)19)4-6(5-16-8)12(13,14)15/h4-5H,1-3H3,(H,18,19)(H,16,17,20) .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- "2-Pivalamido-5-(trifluoromethyl)nicotinic acid" and its derivatives have been explored for their role in the synthesis of various pharmacologically active compounds. For instance, novel routes have been developed for the synthesis of 2-trifluoromethyl-nicotinic acid derivatives, which serve as key intermediates in the manufacture of certain COMT inhibitors. This demonstrates the compound's utility in facilitating the development of new medications through efficient synthetic pathways (Kiss, Ferreira, & Learmonth, 2008).
Agricultural and Herbicidal Activity
- Nicotinic acid derivatives, including those related to "2-Pivalamido-5-(trifluoromethyl)nicotinic acid," have been designed and synthesized with the aim of discovering novel natural-product-based herbicides. Some of these derivatives exhibited excellent herbicidal activity against specific plants, indicating the potential of such compounds in agricultural applications (Yu et al., 2021).
Industrial Production and Environmental Concerns
- The compound has relevance in discussions on the ecological methods for producing nicotinic acid from commercially available raw materials. This highlights a broader interest in green chemistry and the need for sustainable industrial practices that do not burden the environment (Lisicki, Nowak, & Orlińska, 2022).
Pharmacological Receptors and Effects
- Research has identified specific receptors for nicotinic acid, such as GPR109A, which mediates its anti-lipolytic effect. This understanding contributes to the development of new drugs targeting dyslipidemia and other conditions, showcasing the broader pharmacological significance of nicotinic acid and its derivatives (Tunaru et al., 2003).
Safety and Hazards
The safety information available indicates that “2-Pivalamido-5-(trifluoromethyl)nicotinic acid” has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The substance is classified as Acute Tox. 4 Oral .
Propiedades
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-11(2,3)10(20)17-8-7(9(18)19)4-6(5-16-8)12(13,14)15/h4-5H,1-3H3,(H,18,19)(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHGLODVLUZCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




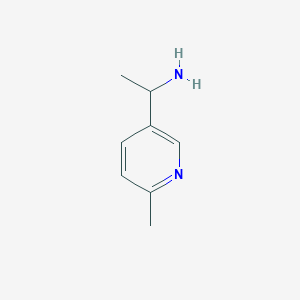
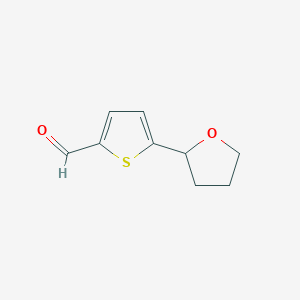
![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)
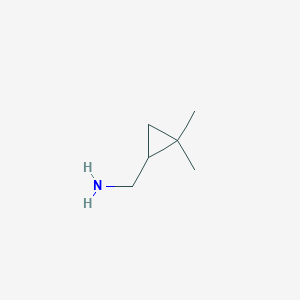

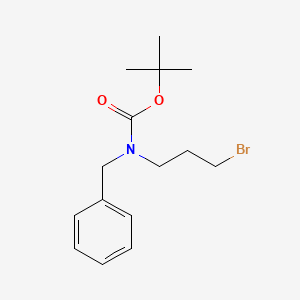
![1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1455010.png)
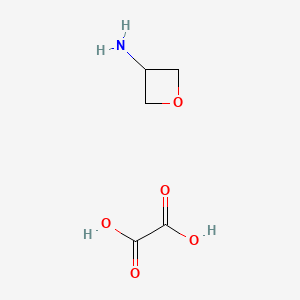

![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)
